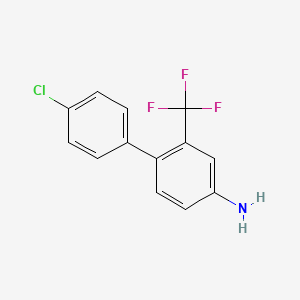
Methyl 2-allyl-5-nitrobenzoate
Descripción general
Descripción
Methyl 2-allyl-5-nitrobenzoate is an organic compound characterized by a nitro group at the 5th position and a prop-2-en-1-yl group at the 2nd position on a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyl-5-nitrobenzoate typically involves the nitration of methyl 2-(prop-2-en-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-allyl-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methyl 5-amino-2-(prop-2-en-1-yl)benzoate.
Reduction: 5-nitro-2-(prop-2-en-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-allyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-allyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(prop-2-en-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-amino-2-(prop-2-en-1-yl)benzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 5-nitro-2-(prop-2-en-1-yl)benzoic acid: The ester group is hydrolyzed to a carboxylic acid, altering its solubility and reactivity.
Uniqueness
Methyl 2-allyl-5-nitrobenzoate is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl 5-nitro-2-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGHEXWMSFCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
![4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163951.png)
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163958.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![3'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163974.png)
![3'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163978.png)
![(4-Nitro-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B8163982.png)

![3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164011.png)

